molecular formula C11H10ClNO B2575572 4-(Pyridin-3-yl)phenol hydrochloride CAS No. 2138570-92-8

4-(Pyridin-3-yl)phenol hydrochloride

Cat. No.: B2575572
CAS No.: 2138570-92-8
M. Wt: 207.66
InChI Key: AVSAVXAHMOIYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)phenol hydrochloride is a chemical compound that features a phenol group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)phenol hydrochloride typically involves the coupling of a pyridine derivative with a phenol derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Pyridin-3-yl)phenol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)phenol
  • 4-(Pyridin-4-yl)phenol
  • 4-(Thiophen-3-yl)phenol
  • 4-(1,3-Oxazol-4-yl)phenol

Comparison

4-(Pyridin-3-yl)phenol hydrochloride is unique due to the position of the pyridine ring, which can influence its electronic properties and reactivity. Compared to 4-(Pyridin-2-yl)phenol and 4-(Pyridin-4-yl)phenol, the 3-position pyridine ring may offer different steric and electronic interactions, potentially leading to distinct biological activities and chemical reactivity .

Properties

IUPAC Name

4-pyridin-3-ylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h1-8,13H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSAVXAHMOIYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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